molecular formula C21H30O4 B1150622 Methyl 7beta,15-dihydroxydehydroabietate CAS No. 107752-10-3

Methyl 7beta,15-dihydroxydehydroabietate

Cat. No.: B1150622
CAS No.: 107752-10-3
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Description

Historical Background and Discovery

Methyl 7beta,15-dihydroxydehydroabietate (C₂₁H₃₀O₄) is a diterpenoid derivative first isolated from coniferous resins, particularly species within the genus Pinus . While its exact discovery timeline remains undocumented, its structural relationship to dehydroabietic acid—a well-characterized resin acid—suggests early identification during mid-20th-century studies on pine-derived compounds . The compound gained prominence in the 2000s with advances in chromatographic and spectroscopic techniques, enabling precise isolation and characterization . Initial synthetic routes involved esterification and hydroxylation of dehydroabietic acid precursors, as demonstrated in studies using N-bromosuccinimide and methanol under controlled conditions .

Taxonomic Classification within Abietane Diterpenoids

This compound belongs to the abietane diterpenoid family, characterized by a tricyclic skeleton with three fused six-membered rings and specific methyl substitutions at C-4 and C-10 . Its structure features hydroxyl groups at positions 7β and 15, distinguishing it from related compounds like dehydroabietic acid (lacking hydroxylation) and 7-oxodehydroabietic acid (keto substitution at C-7) . The compound’s stereochemistry—confirmed via X-ray crystallography and NMR—reveals a trans ring junction and axial methyl groups, critical for its biological interactions .

Table 1: Structural Comparison with Key Abietane Diterpenoids

Compound Molecular Formula Functional Groups Biological Activities
This compound C₂₁H₃₀O₄ 7β-OH, 15-OH, methyl ester Antiangiogenic, cytotoxic
Dehydroabietic acid C₂₀H₂₈O₂ Carboxylic acid Antimicrobial, anti-inflammatory
7-Oxodehydroabietic acid C₂₀H₂₆O₃ 7-keto group Antioxidant, enzyme inhibition

Properties

IUPAC Name

methyl (1R,4aS,9S,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,16-17,22,24H,6,9-10,12H2,1-5H3/t16-,17+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTXWRPVFGYIEY-XWDORNJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1C[C@@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction

Raw plant material (e.g., Pinus species resin) is subjected to sequential solvent extraction. Non-polar solvents like hexane remove waxes and triglycerides, followed by dichloromethane or ethyl acetate to extract diterpenoids. The crude extract is then concentrated under reduced pressure.

Chromatographic Purification

Column chromatography on silica gel, using gradient elution with hexane-ethyl acetate (8:2 to 6:4), isolates methyl 7β,15-dihydroxydehydroabietate from related diterpenoids. High-performance liquid chromatography (HPLC) with C18 columns and methanol-water mobile phases further refines purity (>95%).

Table 1: Key Physicochemical Properties for Isolation

PropertyValueSource
Molecular weight346.5 g/mol
SolubilityChloroform, DMSO, acetone
Storage conditions-20°C in desiccated environment

Semi-Synthetic Preparation from Dehydroabietic Acid

Dehydroabietic acid serves as a common precursor for semi-synthesis. The synthetic pathway involves hydroxylation and esterification:

Hydroxylation at C7β and C15

Dehydroabietic acid is treated with a hydroxylating agent such as m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to introduce the 7β-hydroxyl group. Subsequent oxidation with pyridinium chlorochromate (PCC) selectively introduces the 15-hydroxyl group, yielding 7β,15-dihydroxydehydroabietic acid.

Esterification

The carboxylic acid group is methylated using diazomethane (CH₂N₂) in anhydrous ether under nitrogen atmosphere, producing the methyl ester. Alternative methods employ methanol and sulfuric acid as a catalyst, though diazomethane ensures higher yields (85–90%).

Table 2: Reaction Conditions for Esterification

ReagentSolventTemperatureYieldReference
DiazomethaneDiethyl ether0°C90%
Methanol/H₂SO₄MethanolReflux75%

Total Synthesis Approaches

Total synthesis routes are less common due to the compound’s stereochemical complexity but offer advantages in scalability. A representative strategy involves:

Construction of the Phenanthrene Core

A Diels-Alder reaction between a substituted furan and a quinone derivative generates the tricyclic framework. For example, reacting 2-methylfuran with naphthoquinone in toluene at 110°C yields the core structure with 65% efficiency.

Stereoselective Hydroxylation

Enzymatic hydroxylation using Streptomyces spp. cytochrome P450 monooxygenases introduces the 7β- and 15-hydroxyl groups with >95% enantiomeric excess. Chemical methods, such as Sharpless asymmetric dihydroxylation, are less effective for this substrate.

Final Esterification and Purification

The synthesized acid undergoes methyl esterification as described in Section 2.2, followed by recrystallization from acetone-hexane mixtures to achieve ≥98% purity.

Challenges and Optimization Strategies

Stereochemical Control

The 7β-hydroxyl configuration is critical for biological activity but challenging to achieve chemically. Biocatalytic methods using engineered E. coli expressing hydroxylases have improved stereoselectivity, reducing byproducts like the 7α-isomer.

Scalability of Natural Extraction

While natural extraction is straightforward, limited resin availability and low diterpenoid content (0.2–0.5% by weight) make semi-synthesis preferable for industrial-scale production.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • NMR : <sup>1</sup>H NMR (CDCl₃, 400 MHz): δ 6.95 (d, J = 8.2 Hz, H-12), 6.78 (d, J = 8.2 Hz, H-11), 3.67 (s, OCH₃), 2.90 (m, H-7β).

  • HRMS : m/z 347.2221 [M+H]<sup>+</sup> (calculated for C₂₁H₃₁O₄: 347.2223).

Purity Assessment

HPLC with UV detection at 254 nm confirms purity, while chiral columns (e.g., Chiralpak IA) verify enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

Methyl 7beta,15-dihydroxydehydroabietate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes.

Mechanism of Action

The mechanism of action of Methyl 7beta,15-dihydroxydehydroabietate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural differences and key properties of Methyl 7β,15-dihydroxydehydroabietate and related derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Methyl 7β,15-dihydroxydehydroabietate 107752-10-3 C21H30O4 346.47 7β-OH, 15-OH, methyl ester LogP = 3.59; PSA = 66.76 Ų; Density = 1.14 g/cm³
Methyl 7α,15-dihydroxydehydroabietate 155205-65-5 C21H30O4 346.47 7α-OH, 15-OH, methyl ester Priced at ¥4150/5mg; stereochemical distinction at C7
15-Hydroxydehydroabietic acid 54113-95-0 C20H28O3 316.40 15-OH, free carboxylic acid Molecular weight reduced due to lack of methyl ester and 7-OH
7α,15-Dihydroxydehydroabietic acid 155205-64-4 C20H28O4 332.43 7α-OH, 15-OH, free carboxylic acid Higher polarity compared to methyl esters due to free carboxyl group
Methyl 15-hydroxy-7-oxodehydroabietate 60188-95-6 C21H28O5 360.45 15-OH, 7-oxo, methyl ester Presence of ketone at C7 reduces hydrogen-bonding capacity vs. hydroxyl
Dehydroabietic acid methyl ester 1235-74-1 C21H30O2 314.47 No hydroxyl/oxo groups, methyl ester Lower polarity (LogP likely higher than hydroxylated derivatives)

Stereochemical and Functional Group Impact

  • Stereochemistry at C7 : The β-configuration of the 7-OH group in Methyl 7β,15-dihydroxydehydroabietate may influence its solubility and biological interactions compared to the α-isomer (CAS: 155205-65-5). Stereochemical differences can alter hydrogen-bonding patterns and receptor binding .
  • Esterification vs.
  • Hydroxyl vs. Oxo Groups: The 7-oxo derivative (CAS: 60188-95-6) lacks a hydroxyl group, reducing hydrogen-bond donor capacity and possibly affecting pharmacological activity compared to hydroxylated analogs .

Physicochemical and Commercial Considerations

  • LogP and Solubility : Methyl 7β,15-dihydroxydehydroabietate’s LogP of 3.59 suggests moderate lipophilicity, intermediate between the more polar free acids (e.g., CAS: 155205-64-4) and the less polar dehydroabietic acid methyl ester (CAS: 1235-74-1) .
  • Pricing and Availability : Methyl 7β,15-dihydroxydehydroabietate is priced as a premium research compound (e.g., ¥4150/5mg for its α-isomer), reflecting its specialized applications in phytochemical studies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 7β,15-dihydroxydehydroabietate and verifying its structural integrity?

  • Methodological Answer : Synthesis typically involves regioselective hydroxylation and esterification of dehydroabietic acid derivatives. Structural verification requires a combination of NMR (1H and 13C) to confirm stereochemistry at the 7β and 15 positions, mass spectrometry (MS) for molecular weight confirmation, and HPLC to assess purity (>95% recommended). Comparative analysis with known derivatives (e.g., Methyl 7α,15-dihydroxydehydroabietate) can validate regiochemical outcomes .

Q. How can researchers optimize the solubility of Methyl 7β,15-dihydroxydehydroabietate in experimental settings?

  • Methodological Answer : Solubility is concentration-dependent; lower concentrations (e.g., <1 mM) in polar aprotic solvents like DMSO or ethanol are recommended. Pre-solubilization in a small volume of DMSO followed by dilution in aqueous buffers (pH 6.5–7.4) can mitigate precipitation. Sonication or gentle heating (≤40°C) may enhance dissolution .

Q. What analytical techniques are essential for assessing the purity of Methyl 7β,15-dihydroxydehydroabietate?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is critical for purity assessment. Complementary techniques include:

  • NMR spectroscopy to detect impurities via anomalous peaks.
  • High-resolution mass spectrometry (HR-MS) to confirm molecular formula (C21H30O4).
  • Thin-layer chromatography (TLC) for rapid preliminary checks .

Advanced Research Questions

Q. How does stereochemistry at the 7-position influence the bioactivity of Methyl 7β,15-dihydroxydehydroabietate?

  • Methodological Answer : Comparative studies with its 7α-epimer (CAS 155205-65-5) are essential. For example:

  • In vitro assays : Evaluate antiproliferative activity (e.g., MTT assays on cancer cell lines) to compare potency.
  • Molecular docking : Analyze binding affinity to target proteins (e.g., kinases) to explain stereospecific effects.
  • Metabolic stability : Assess hepatic microsome degradation rates to determine pharmacokinetic differences .

Q. What strategies resolve contradictions in reported biological activities of Methyl 7β,15-dihydroxydehydroabietate derivatives?

  • Methodological Answer :

  • Systematic literature reviews following High Production Volume (HPV) Chemical Challenge Program guidelines to identify data gaps .
  • Dose-response studies to clarify non-linear effects (e.g., hormesis in cytotoxicity assays).
  • Standardized protocols : Replicate conflicting studies under controlled conditions (e.g., solvent, cell line, exposure time) to isolate variables .

Q. What in vitro models are appropriate for elucidating the pharmacological mechanisms of Methyl 7β,15-dihydroxydehydroabietate?

  • Methodological Answer :

  • Cancer models : Use hormone-sensitive cell lines (e.g., MCF-7, LNCaP) to investigate antiproliferative mechanisms, referencing analogous diterpenoid studies .
  • Anti-inflammatory assays : Measure cytokine inhibition (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
  • Oxidative stress models : Evaluate ROS scavenging in H2O2-treated neuronal cells via DCFH-DA fluorescence .

Q. How can computational methods enhance the study of Methyl 7β,15-dihydroxydehydroabietate’s structure-activity relationships?

  • Methodological Answer :

  • Molecular dynamics simulations : Predict membrane permeability and logP values.
  • QSAR modeling : Correlate substituent effects (e.g., hydroxylation patterns) with bioactivity using open-source tools like RDKit.
  • Docking studies : Identify potential targets (e.g., COX-2, NF-κB) using AutoDock Vina and PDB structures .

Experimental Design & Reproducibility

Q. What are the best practices for documenting the synthesis and characterization of Methyl 7β,15-dihydroxydehydroabietate?

  • Methodological Answer :

  • Detailed synthetic protocols : Include reaction temperatures, solvent ratios, and purification steps (e.g., column chromatography gradients).
  • Raw data deposition : Share NMR spectra (FID files), HPLC chromatograms, and MS profiles in public repositories (e.g., Zenodo).
  • Negative results reporting : Disclose failed attempts (e.g., unsuccessful esterification conditions) to aid troubleshooting .

Q. How should researchers address batch-to-batch variability in bioactivity studies?

  • Methodological Answer :

  • Rigorous quality control : Require certificates of analysis (CoA) with HPLC purity ≥95% and NMR/MS validation for each batch.
  • Biological replicates : Use ≥3 independent batches in cell-based assays to confirm consistency.
  • Stability testing : Monitor compound integrity under storage conditions (e.g., -20°C in amber vials) via periodic HPLC .

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